N-(5-Methyl-[1,3,4]thiadiazol-2-yl)-2-o-tolylamino-propionamide
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Overview
Description
N-(5-Methyl-[1,3,4]thiadiazol-2-yl)-2-o-tolylamino-propionamide is a compound that belongs to the class of 1,3,4-thiadiazole derivatives.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-Methyl-[1,3,4]thiadiazol-2-yl)-2-o-tolylamino-propionamide typically involves the reaction of 2-amino-5-methyl-1,3,4-thiadiazole with o-tolyl isocyanate under controlled conditions. The reaction is carried out in a suitable solvent, such as ethanol or methanol, at a temperature range of 60-80°C. The product is then purified using recrystallization techniques .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
N-(5-Methyl-[1,3,4]thiadiazol-2-yl)-2-o-tolylamino-propionamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions with halogens or other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogens in the presence of a base such as sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.
Mechanism of Action
The mechanism of action of N-(5-Methyl-[1,3,4]thiadiazol-2-yl)-2-o-tolylamino-propionamide involves its interaction with specific molecular targets and pathways. For instance, in cancer cells, the compound may inhibit the activity of enzymes involved in DNA replication, leading to cell cycle arrest and apoptosis. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
1,3,4-Thiadiazole: A core structure shared by many biologically active compounds.
2-Amino-5-methyl-1,3,4-thiadiazole: A precursor in the synthesis of N-(5-Methyl-[1,3,4]thiadiazol-2-yl)-2-o-tolylamino-propionamide.
N-(4-Nitrophenyl)-1,3,4-thiadiazole: Known for its antimicrobial properties.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its ability to interact with multiple molecular targets makes it a versatile compound for various applications .
Properties
Molecular Formula |
C13H16N4OS |
---|---|
Molecular Weight |
276.36 g/mol |
IUPAC Name |
2-(2-methylanilino)-N-(5-methyl-1,3,4-thiadiazol-2-yl)propanamide |
InChI |
InChI=1S/C13H16N4OS/c1-8-6-4-5-7-11(8)14-9(2)12(18)15-13-17-16-10(3)19-13/h4-7,9,14H,1-3H3,(H,15,17,18) |
InChI Key |
KWLIKRLBGBDARQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1NC(C)C(=O)NC2=NN=C(S2)C |
Origin of Product |
United States |
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